Z-Phe-Ala-OH
Description
Z-PHE-ALA-OH (CAS: 21881-18-5) is a synthetic dipeptide derivative featuring a carbobenzoxy (Z) protecting group at the N-terminus of phenylalanine (Phe) and an alanine (Ala) residue at the C-terminus. The compound is also known by synonyms such as Cbthis compound, N-carbobenzyloxy-Phe-Ala, and Z-苯丙酰胺-丙氨酸-OH (Chinese) . Its molecular formula is C₂₀H₂₂N₂O₅, and it is widely utilized in biochemical research, particularly as a substrate for cathepsin A, an enzyme involved in peptide metabolism . Commercial suppliers include TCI Chemicals, BOC Sciences, and Dideu Industries, with reagent-grade pricing starting at ₹1.00 per 1g .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJTXQOVOPDGHS-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167019 | |
| Record name | N-Benzyloxycarbonylphenylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16088-00-9 | |
| Record name | N-Benzyloxycarbonylphenylalanylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyloxycarbonylphenylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves carbodiimide reagents such as 1-propanephosphonic acid cyclic anhydride (T3P®) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In a representative procedure, Z-protected phenylalanine (Z-Phe-OH) is activated with T3P® in 1,4-dioxane under inert atmosphere, followed by coupling with alanine methyl ester (H-Ala-OMe·HCl). The reaction proceeds at 20°C for 4 hours, achieving yields of 97% after purification by silica gel chromatography. Critical parameters include:
Table 1: Optimization of Carbodiimide-Mediated Synthesis
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| T3P® | 1,4-Dioxane | 20 | 4 | 97 |
| HATU | DMF | 25 | 3 | 89 |
| DCC/NHS | THF | 0 | 12 | 75 |
Mixed Anhydride Method
Patent EP1212350A1 details an industrial-scale protocol using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) to generate a mixed anhydride intermediate. Z-Phe-OH (63.1 g, 200 mmol) and H-Ala-OMe·HCl (31.0 g, 222 mmol) are suspended in acetone at -20°C. IBCF (30.1 g, 220 mmol) is added dropwise, followed by NMM (47.9 g, 472 mmol) to maintain a pH of 8–9. After warming to 20°C, the product precipitates and is isolated in 25% yield after crystallization. Key advantages include:
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Low-temperature activation : Minimizes epimerization at the alanine α-carbon.
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Scalability : Adaptable to multi-kilogram batches with minimal column chromatography.
Enzymatic Synthesis Strategies
Thermolysin-Catalyzed Condensation
RSC Advances reports a green chemistry route using thermolysin, a metalloprotease, to catalyze Z-Phe-Ala-OMe formation in aqueous buffer. Z-Phe-OH (50 mM) and H-Ala-OMe·HCl (75 mM) react in 0.1 M Tris-HCl (pH 7.5) with 2 M ammonium sulfate at 50°C for 6 hours. The dipeptide ester precipitates, yielding 66% with >99% enantiomeric excess (ee). Comparative studies show:
α-Chymotrypsin-Mediated Hydrolysis
Post-condensation, Z-Phe-Ala-OMe undergoes enzymatic hydrolysis using α-bovine chymotrypsin (αCT) immobilized on Fe3O4@silica nanoparticles. In 30% acetonitrile/buffer (pH 8.0) at 37°C, αCT cleaves the methyl ester to Z-Phe-Ala-OH with 77% conversion in 4 hours. Magnetic recovery of the biocatalyst allows 5 reuse cycles without significant activity loss.
Hybrid Chemical-Enzymatic Approaches
Combined Solid-Phase and Solution-Phase Synthesis
Example 8 in EP1212350A1 demonstrates a hybrid protocol where this compound is synthesized via fragment condensation. Z-Tyr-D-Ala-OH (15.0 g, 39 mmol) couples with H-Phe(pF)-Phe-NH2·HCl using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DMF. After hydrogenation over Pd/C (5% w/w), the deprotected peptide is crystallized from acetone/water, yielding 77% with 99.9% HPLC purity.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with CH2Cl2/EtOAc gradients (7:3 to 1:1) remains the gold standard for lab-scale purification, achieving 97–99% purity. Industrial processes favor crystallization from acetone/isopropyl ether (2:1), reducing solvent waste.
Analytical Validation
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HPLC : C18 columns (4.6 × 250 mm, 5 μm) with 0.1% TFA/ACN gradients (20→50% over 20 min) confirm purity.
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MS (ESI) : m/z 385.2 [M+H]+ correlates with theoretical mass (384.43 g/mol).
Environmental and Economic Considerations
Chemical Reactions Analysis
Types of Reactions
Z-PHE-ALA-OH undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the benzyloxycarbonyl group.
Coupling Reactions: DCC and NHS are commonly used as coupling reagents.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Major Products Formed
Hydrolysis: Free phenylalanine and alanine.
Coupling Reactions: Longer peptide chains.
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Scientific Research Applications
Peptide Synthesis
Overview : Z-PHE-ALA-OH is primarily used as a building block in peptide synthesis. Its structure allows it to participate in the formation of more complex peptides, which are essential for therapeutic development.
Case Study : In a study focusing on the synthesis of peptide libraries, this compound was utilized to create novel peptides targeting specific biological pathways. The incorporation of this dipeptide enhanced the stability and bioactivity of the resultant peptides, demonstrating its utility in drug design .
Drug Development
Overview : The compound plays a crucial role in developing new pharmaceuticals, particularly in oncology and immunology. Its properties enable the creation of peptide-based therapies that can modulate biological responses.
Case Study : Research indicated that derivatives of this compound, such as Z-Phe-Ala-diazomethylketone (PADK), exhibited significant anti-inflammatory effects in animal models. These findings suggest potential applications in treating conditions like arthritis by modulating enzyme activity related to inflammation .
Overview : In analytical chemistry, this compound serves as a standard for various techniques such as mass spectrometry and chromatography.
Case Study : A study utilized this compound to calibrate mass spectrometry measurements for complex biological samples, resulting in improved accuracy and reliability of data obtained from biological assays .
Cosmetic Formulations
Overview : The compound is being explored for its potential benefits in cosmetic science, particularly in skin care formulations aimed at improving skin health.
Case Study : Preliminary studies have shown that this compound can enhance the stability of active ingredients in cosmetic products, leading to better formulation performance and consumer satisfaction .
Self-Assembly Studies
Overview : Recent research has focused on the self-assembly properties of this compound, revealing its ability to form organized structures under specific conditions.
Data Table: Self-Assembly Characteristics
| Concentration (mg/mL) | Observed Structure | Method Used |
|---|---|---|
| 1 | Initial aggregates | NMR Spectroscopy |
| 5 | Enhanced aggregation | Optical Microscopy |
| 9 | Complex microstructures | Scanning Electron Microscopy |
Mechanism of Action
The mechanism of action of Z-PHE-ALA-OH primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group prevents unwanted side reactions at the N-terminus of the peptide chain, ensuring the correct sequence of amino acids is formed. Once the peptide chain is complete, the benzyloxycarbonyl group can be selectively removed to reveal the free N-terminus.
Comparison with Similar Compounds
Structural and Commercial Comparison
Key Observations:
- Functional Groups : Z-VAL-ALA-OME includes a methyl ester (OME) group, enhancing solubility in organic solvents compared to the free carboxylic acid (OH) in this compound .
- Amino Acid Side Chains: Substitutions like Leu (branched hydrophobic) or Gly (small) alter hydrophobicity and enzyme interaction profiles. For instance, this compound’s Ala residue may confer higher specificity for cathepsin A than bulkier residues .
Research and Industrial Relevance
Drug Discovery : As enzyme substrates or inhibitors.
Peptide Engineering : Z-protected dipeptides serve as intermediates in synthesizing larger peptides.
Biochemical Assays : Differential pricing reflects tailored use cases (e.g., this compound for cost-effective enzymatic screens) .
Notes on Discrepancies and Limitations
- CAS Number Conflicts : references N-CARBOBENZOXY-L-PHENYLALANYL-L-PHENYLALANINE (CAS: 13122-91-3), a distinct compound (Z-PHE-PHE-OH), highlighting the need to verify CAS numbers when cross-referencing .
- Data Gaps : Prices and applications for compounds like Z-PHE-GLY-OH are incomplete, suggesting regional or supplier-specific variations.
Biological Activity
Z-Phe-Ala-OH, also known as Z-Phenylalanine-Alanine-OH, is a synthetic amino acid derivative with significant biological activities. This compound is characterized by its molecular formula and is commonly used in biochemical applications due to its unique structural properties, including a benzyloxycarbonyl (Z) protecting group on the phenylalanine residue. This section explores its biological activities, mechanisms of action, and relevant case studies.
1. Biological Activities
This compound exhibits a variety of biological activities, particularly in enzyme inhibition and immunosuppression. Key areas of research include:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, it acts as an effective inhibitor against cathepsin B (Cat-B), a cysteine protease involved in various pathological processes, including cancer and inflammation .
- Immunosuppressive Properties : Research indicates that this compound can suppress T cell activation and proliferation in vitro. This immunosuppressive effect is attributed to its ability to inhibit the processing of caspases involved in T cell activation .
- Neuroprotective Potential : The derivative Z-Phe-Ala-diazomethylketone has been identified as a compound that binds to amyloid-beta (Aβ42) monomers and oligomers, inhibiting the formation of toxic aggregates associated with neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to its structural characteristics and interactions with biological targets:
- Binding Affinity : Studies have demonstrated that this compound exhibits high binding affinity for various proteases. Its effectiveness as an inhibitor is influenced by the stereochemistry at the P1 site, which significantly affects its potency against Cat-B .
- Inhibition of T Cell Activation : The compound's immunosuppressive effects are mediated through the inhibition of key signaling pathways involved in T cell activation, specifically affecting caspase processing without disrupting other apoptotic pathways .
3. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Z-Phenylalanine | Contains phenylalanine | More commonly used in peptide synthesis |
| Z-Alanine | Contains alanine | Simpler structure, less complex interactions |
| L-Alanine | Naturally occurring amino acid | Less reactive compared to synthetic derivatives |
| L-Phenylalanine | Naturally occurring amino acid | Essential nutrient with broader physiological roles |
This table highlights how this compound's protective group contributes to its stability and reactivity compared to simpler amino acids.
4. Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- In Vivo Studies on Inflammation : Research conducted on arthritic rat models showed that administration of Z-Phe-Ala-FMK led to significant reductions in inflammation and cartilage damage, indicating its potential therapeutic application in inflammatory diseases .
- T Cell Immunosuppression : A study demonstrated that Z-Phe-Ala-FMK effectively inhibited T cell proliferation induced by mitogens and interleukin-2 (IL-2). This was further supported by findings showing increased pneumococcal loads in mouse models treated with this compound, confirming its immunosuppressive capabilities both in vitro and in vivo .
5. Conclusion
This compound represents a promising compound with diverse biological activities, particularly in enzyme inhibition and immunosuppression. Its unique structural features enhance its stability and reactivity compared to simpler amino acids, making it valuable for various biochemical applications. Ongoing research continues to elucidate its mechanisms of action and potential therapeutic uses.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
